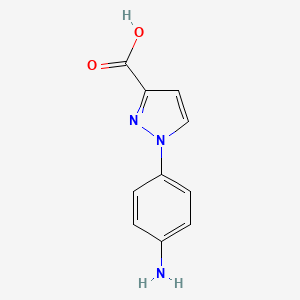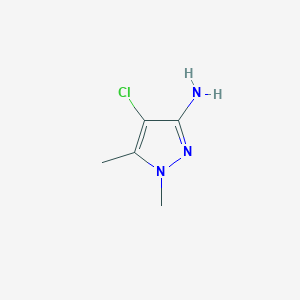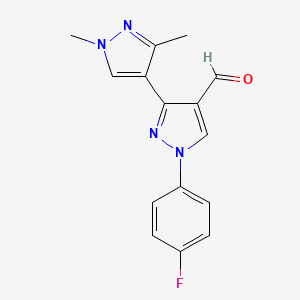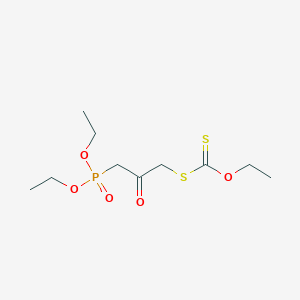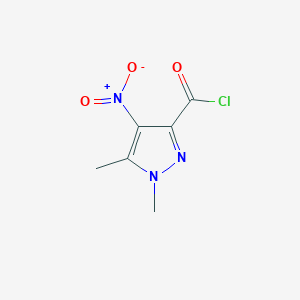
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde is a synthetic organic compound with potential applications in various fields. The compound is characterized by its unique structure, featuring a 2-fluorophenyl group, two methyl groups, and a bipyrazole framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde can involve several steps. One common method includes the following steps:
Synthesis of Intermediate Compounds: : The preparation of necessary intermediates, such as substituted pyrazoles, via cyclization reactions of hydrazines with 1,3-diketones.
Formation of the Bipyrazole Core: : Coupling of intermediate pyrazoles to form the bipyrazole core through cross-coupling reactions, often employing transition metal catalysts like palladium.
Functionalization: : Introduction of the 2-fluorophenyl group and methyl groups at appropriate positions via electrophilic aromatic substitution or other selective reactions.
Aldehyde Formation: : Oxidation of the terminal carbon to introduce the aldehyde group.
Industrial Production Methods
For industrial production, these processes are typically optimized for efficiency and cost-effectiveness, often involving high-yield reactions and scalable conditions. Key factors include the selection of catalysts, solvents, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: : Conversion of aldehyde to carboxylic acid using oxidizing agents.
Reduction: : Reduction of the aldehyde to primary alcohol under reducing conditions.
Substitution: : Nucleophilic substitution reactions at the fluorophenyl position.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromic acid in acidic or basic medium.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation and nucleophilic aromatic substitution using reagents like sodium methoxide or various halides.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids.
Reduction: : Formation of primary alcohols.
Substitution: : Formation of substituted derivatives depending on the nucleophile.
Scientific Research Applications
1-(2-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde has diverse applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated as a lead compound for drug development due to its structural features.
Industry: : Utilized in materials science for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary depending on the specific application, common pathways include:
Binding to Enzymes: : Inhibiting or modulating the activity of enzymes through covalent or non-covalent interactions.
Interaction with DNA: : Intercalating into DNA strands, potentially disrupting replication and transcription processes.
Cellular Signaling: : Affecting cellular signaling pathways, influencing cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde: : Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde: : Bromine substitution instead of fluorine.
1-(2-Iodophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde: : Iodine substitution.
Uniqueness
The fluorine atom in 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde imparts unique properties such as increased metabolic stability and lipophilicity, which can influence its biological activity and interactions.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-10-12(8-19(2)17-10)15-11(9-21)7-20(18-15)14-6-4-3-5-13(14)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBTNWDOKNVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197500.png)


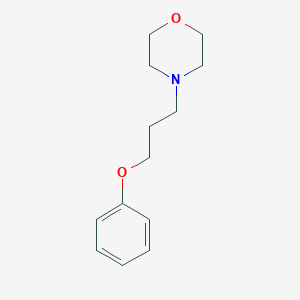
![5-bromo-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide](/img/structure/B3197520.png)

